molecular formula C8H7ClN2O3 B8131444 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Cat. No.: B8131444
M. Wt: 214.60 g/mol
InChI Key: VOCRPVIKPXXAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a heterocyclic compound with the molecular formula C8H5ClN2O2.H2O. It is a white crystalline solid that is moderately soluble in common organic solvents. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and dechlorinated derivatives .

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.H2O/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7;/h1-4H,(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCRPVIKPXXAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.